molecular formula C18H22N4 B5958084 3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5958084
M. Wt: 294.4 g/mol
InChI Key: JQAHFTZSYQJDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with substituents at positions 2, 3, 5, and 5. The compound features:

  • 2-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 2.
  • 3,5-Dimethyl: Methyl groups at positions 3 and 5 of the pyrimidine ring.
  • N-Propylamine: A propyl chain attached to the nitrogen at position 6.

Its molecular formula is C₁₉H₂₂N₄, with a molecular weight of 306.4 g/mol (inferred from similar compounds in –13).

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAHFTZSYQJDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The 5-hydroxy group facilitates condensation reactions with aldehydes or ketones under acidic conditions. For example:
Reaction :
5-OH+RCHOSchiff base or chalcone derivatives\text{5-OH} + \text{RCHO} \rightarrow \text{Schiff base or chalcone derivatives}

Example Protocol (adapted from ):

  • React with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid (24:1) at reflux for 3 hours.

  • Products form hydrazide derivatives via nucleophilic attack at the carbonyl carbon.

ReactantConditionsProduct TypeYield
BenzaldehydeEthanol/AcOH, refluxN'-benzylidene hydrazide54–78%
4-TrifluoromethylbenzaldehydeSame as aboveTrifluoromethyl-substituted hydrazide62%

Heterocycle Formation via Cyclocondensation

The hydroxyl and azepan groups enable cyclization with reagents like carbon disulfide or acetylacetone:

a. Oxadiazole Synthesis (from ):

  • React with carbon disulfide and KOH in ethanol under reflux for 6 hours.

  • Forms 1,3,4-oxadiazole derivatives via dehydrative cyclization.

b. Pyrazole Formation :

  • Condensation with acetylacetone generates pyrazole rings.

Chromenone+CS2/AcetylacetonerefluxOxadiazole/Pyrazole derivatives\text{Chromenone} + \text{CS}_2/\text{Acetylacetone} \xrightarrow{\text{reflux}} \text{Oxadiazole/Pyrazole derivatives}

ReagentProductKey Functional Groups
Carbon disulfide1,3,4-Oxadiazole-SH, -N-C=S
Pentane-2,4-dione3,5-Dimethylpyrazole-CH3_3, -C=N

Electrophilic Aromatic Substitution

The chromenone ring’s electron-rich system allows electrophilic attacks, though steric hindrance from methyl and azepan groups may limit reactivity.

Nitration and Halogenation :

  • Nitration typically occurs at the 6- or 8-position in related coumarins (e.g., 4-methyl-7-hydroxycoumarin ).

  • Halogenation (e.g., bromination) could target ortho/para positions relative to hydroxyl groups.

Functionalization of the Azepane Moiety

The azepan-1-ylmethyl group undergoes alkylation or acylation:

a. N-Alkylation :

  • React with alkyl halides (e.g., bromoethane) in DMF/K2_2CO3_3.

b. Acylation :

  • Treat with acyl chlorides (e.g., acetyl chloride) to form amides.

Example Reaction (from ):

Azepane-NH+RCOClRCONH-azepane\text{Azepane-NH} + \text{RCOCl} \rightarrow \text{RCONH-azepane}

Esterification and Etherification

The 5-hydroxy group can be modified via:

a. Esterification :

  • React with acetic anhydride to form acetates.

b. Etherification :

  • Use Williamson synthesis with alkyl halides (e.g., methyl iodide).

Biological Activity-Driven Modifications

Derivatives of similar coumarins show enhanced pharmacological properties through:

  • Piperazine conjugation (e.g., 5-HT1A_{1A} rece

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the core structure. Recent studies have focused on improving synthesis protocols to enhance yield and efficiency. Notably, GSK561679 can be synthesized through specific reaction conditions that facilitate the formation of the pyrazolo[1,5-a]pyrimidine scaffold from appropriate starting materials .

Key Synthesis Pathways

Synthesis Method Description Yield
CyclocondensationReaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compoundsHigh
Microwave IrradiationUtilizes microwave energy to accelerate reactionsImproved yields
Palladium-CatalyzedInvolves C–C cross-coupling reactions for structural modificationsEnhanced efficiency

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. GSK561679 has been specifically studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Case Studies : In vitro studies have shown that GSK561679 effectively reduces the viability of several cancer cell lines, including those resistant to conventional therapies .

Antiviral Properties

GSK561679 has also been investigated for its antiviral activity, particularly against HIV. The compound demonstrates potential in inhibiting viral replication by targeting key enzymes involved in the viral life cycle.

  • Clinical Trials : Preliminary clinical trials have suggested that GSK561679 may reduce viral load in infected patients while exhibiting a favorable safety profile .

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of various enzymes related to inflammation and cancer progression. Its ability to modulate enzymatic activity makes it a valuable candidate for further drug development.

Applications in Drug Development

The unique properties of GSK561679 position it as a promising candidate for drug development across multiple therapeutic areas:

  • Cancer Therapy : Its selective inhibition of cancer-related pathways suggests potential use in targeted cancer therapies.
  • Antiviral Drugs : Given its efficacy against HIV, further exploration could lead to new antiviral treatments.
  • Anti-inflammatory Agents : The compound's enzymatic inhibition capabilities could be harnessed in developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous derivatives:

Structural and Functional Group Variations

Compound Name Substituents Biological Activity Key Findings References
Target Compound 2-(4-methylphenyl), 3,5-dimethyl, N-propyl Not explicitly reported Structural similarity to mycobacterial ATP synthase inhibitors (e.g., compounds).
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 3-(4-Fluorophenyl), 5-(p-tolyl), N-(pyridin-2-ylmethyl) Anti-mycobacterial (M. tuberculosis) MIC = 0.39 µM; high selectivity, low hERG liability
MPZP 3-(4-Methoxy-2-methylphenyl), 2,5-dimethyl, N,N-bis(2-methoxyethyl) CRF1 receptor antagonist High affinity (Ki = 1.2 nM), anxiolytic effects in preclinical models
N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 2-(4-Methoxyphenyl), 3,5-dimethyl, N-(4-fluorophenyl) Not explicitly reported Structural similarity to CRF1 antagonists but lacks functional data
MH4b1 2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine Anticonvulsant (MES and 6 Hz seizure models) Active in MES (ED₅₀ = 32 mg/kg) but inactive in PTZ/PIC/STR tests

Key Structure–Activity Relationship (SAR) Insights

Anti-Mycobacterial Activity :

  • The presence of 3-(4-fluorophenyl) and 5-aryl substituents (e.g., p-tolyl, 4-methoxyphenyl) enhances potency against M. tuberculosis (MIC < 1 µM) .
  • N-(Pyridin-2-ylmethyl)amine at position 7 improves microsomal stability compared to alkylamines (e.g., N-propyl) .

CRF1 Receptor Antagonism :

  • Methoxy and methyl groups on the 3-phenyl ring (e.g., MPZP) increase CRF1 binding affinity, while bulky substituents (e.g., isopropyl) reduce it .
  • N,N-Dialkylamine moieties (e.g., bis-methoxyethyl in MPZP) optimize pharmacokinetic profiles .

Anticonvulsant Activity :

  • Pyrazolo[1,5-a][1,3,5]triazines (e.g., MH4b1) with 4-(4-methylphenyl) and 2-ethylthio groups show selectivity for MES models, suggesting scaffold-dependent effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 33 (Anti-Mycobacterial) MPZP (CRF1 Antagonist)
LogP ~3.8 (estimated) 4.2 (reported) 3.1 (reported)
Molecular Weight 306.4 465.5 440.5
Microsomal Stability Not reported >60% (human/mouse) 85% (mouse)
hERG Inhibition Not reported IC₅₀ > 30 µM IC₅₀ = 12 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.